

Application Notes and Protocols for FNDR-20123 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial properties.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2][4][5] FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in mouse models of Plasmodium falciparum infection.[1][2][6] These notes provide detailed protocols for the preparation and administration of FNDR-20123 to mice for efficacy and pharmacokinetic studies.

Data Presentation

Table 1: In Vivo Efficacy of FNDR-20123 in P. falciparum-infected Mice



Animal Model	Dosage	Administration Route	Dosing Regimen	Result
NODscidIL2Rynu II mice engrafted with human erythrocytes	10 mg/kg	Oral (p.o.)	Daily for 4 days	6.5% parasitemia
NODscidIL2Rynu II mice engrafted with human erythrocytes	50 mg/kg	Oral (p.o.)	Daily for 4 days	2.57% parasitemia
Humanized SCID mice	50 mg/kg and 100 mg/kg	Intraperitoneal (i.p.)	Not specified	Reduction in parasitemia
Mouse model for P. falciparum infection	Not specified	Subcutaneous (s.c.)	Not specified	Significant reduction in parasitemia
Not specified	100 mg/kg	Oral (p.o.)	Daily for 14 days	No abnormality in body weight or gross organ pathology

Table 2: Inhibitory Activity (IC50) of FNDR-20123 against HDAC Isoforms



Target	IC50
Plasmodium HDAC	31 nM
Human HDAC	3 nM
HDAC1	25 nM
HDAC2	29 nM
HDAC3	2 nM
HDAC6	11 nM
HDAC8	282 nM
P. falciparum (asexual stage)	41 nM
P. falciparum (male gametocytes)	190 nM

Source:[1][2][5][7]

Experimental Protocols

Protocol 1: Preparation of FNDR-20123 for Oral Administration

This protocol describes the preparation of FNDR-20123 for oral gavage in mice.

Materials:

- FNDR-20123
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn oil (for alternative formulation)



- 0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose solution (for alternative formulation)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Formulation 1 (DMSO/PEG300/Tween-80/Saline):
 - Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]
 - \circ To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[1]
 - Add 50 μL of Tween-80 and mix until the solution is homogeneous.
 - Add 450 μL of saline to reach the final volume of 1 mL and mix well.[1]
 - It is recommended to prepare this working solution fresh on the day of use.
- Formulation 2 (Methylcellulose/Tween-80):
 - Prepare a suspension of FNDR-20123 in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v) methylcellulose.[6][8]
 - The final concentration should be calculated based on the required dose and a dosing volume of 10 mL/kg body weight.[6][8]
- Formulation 3 (Corn Oil):
 - Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]
 - For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil
 and mix thoroughly.[1] This formulation should be used with caution for dosing periods
 longer than two weeks.[1]

Protocol 2: Oral Administration for Efficacy Studies in Mice



This protocol is designed for evaluating the in vivo efficacy of FNDR-20123 against P. falciparum in an infected mouse model.

Materials:

- P. falciparum-infected mice (e.g., NODscidIL2Rynull mice engrafted with human erythrocytes)[1][2]
- Prepared FNDR-20123 formulation
- Oral gavage needles (20-22 gauge)
- Syringes (1 mL)
- Animal scale

Procedure:

- Begin treatment on day 3 post-infection.[6][8]
- Weigh each mouse to determine the precise volume of the FNDR-20123 formulation to administer. The dosing volume is typically 10 mL/kg.[6][8]
- Administer the calculated dose of FNDR-20123 (e.g., 10 mg/kg or 50 mg/kg) orally via gavage once daily for 4 consecutive days.[1][2][6][8]
- A control group of infected mice should receive the vehicle only.[6]
- On day 7 post-infection, collect a small blood sample from the tail vein to determine parasitemia levels.[6][8]

Protocol 3: Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study of FNDR-20123 in mice.

Materials:

Female C.B-17/IcrHsd-PrkdcscidLystbg or male BALB/c mice[6][8]



- Prepared FNDR-20123 formulation
- Oral gavage needles
- Syringes
- Blood collection tubes with K2EDTA anticoagulant
- Centrifuge
- Equipment for isoflurane anesthesia

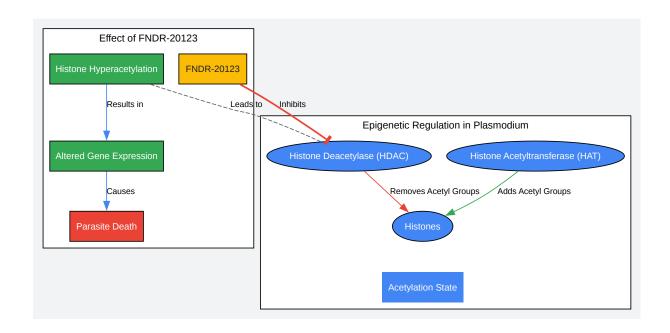
Procedure:

- Acclimate mice for at least 7 days prior to the experiment. [6][8]
- Fast the animals for 3-4 hours before administering the compound. [6][8]
- Administer a single oral dose of 50 mg/kg FNDR-20123.[6][8]
- Provide food to the mice 2 hours after dosing.[6][8]
- Collect blood samples at various time points over a 24-hour period post-dose via the retroorbital route under mild isoflurane anesthesia.[8]
- Centrifuge the collected blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the harvested plasma at -80°C until analysis.[8]

Mandatory Visualization

Mechanism of Action of FNDR-20123



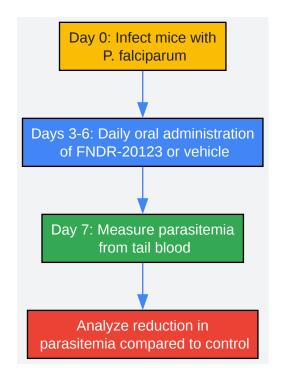


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Caption: Mechanism of FNDR-20123 as an HDAC inhibitor in Plasmodium.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for assessing the in vivo efficacy of FNDR-20123.

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- To cite this document: BenchChem. [Application Notes and Protocols for FNDR-20123
 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
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